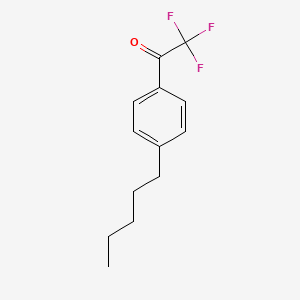

4'-n-Pentyl-2,2,2-trifluoroacetophenone

説明

Historical Context of Acetophenone (B1666503) Derivatives in Organic Synthesis

Acetophenone, also known as methyl phenyl ketone, is the simplest aromatic ketone and has served as a cornerstone in organic synthesis for over a century. chemistryjournals.net Initially identified in the heavy-oil fractions of coal tar, it became a readily available starting material for a vast array of chemical transformations. chemistryjournals.net Its basic structure, a methyl ketone attached to a benzene (B151609) ring, provides two key points for chemical modification: the carbonyl group and the aromatic ring. nih.govsigmaaldrich.com

Historically, acetophenone and its derivatives have been pivotal intermediates in the production of pharmaceuticals, resins, and fragrances. chemistryjournals.netnih.gov The reactivity of the carbonyl group allows for condensations, reductions, and other additions, while the phenyl group can undergo electrophilic aromatic substitution to introduce a wide variety of substituents. This versatility has cemented the role of the acetophenone scaffold as a fundamental building block in the synthesis of more complex molecules. sigmaaldrich.com Researchers have extensively studied derivatives of acetophenone for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netyoutube.com

Significance of Trifluoromethyl Ketone Functionality in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. google.com The trifluoromethyl ketone (TFMK) functional group (–COCF₃) is a prime example of this "fluorine effect" and has gained significant attention in contemporary research. chemicalbook.comnih.gov The defining feature of a TFMK is the powerful electron-withdrawing nature of the trifluoromethyl (–CF₃) group. chemicalbook.com This effect makes the carbonyl carbon exceptionally electrophilic, meaning it is highly susceptible to attack by nucleophiles. chemicalbook.com

This enhanced reactivity is the basis for much of the TFMK's significance, particularly in medicinal chemistry. TFMK-containing compounds have been investigated as potent enzyme inhibitors. chemicalbook.com They can act as mimics of the tetrahedral transition state that forms during the enzymatic hydrolysis of esters and amides. google.com In some cases, they can form stable, reversible covalent bonds with residues in an enzyme's active site, leading to effective inhibition. google.com Beyond reactivity, the trifluoromethyl group also increases the lipophilicity and metabolic stability of a molecule, which are often desirable properties in drug design. google.comchemicalbook.com Consequently, the TFMK moiety is a valuable tool in the development of new therapeutic agents. chemicalbook.comchemicalbook.com

Overview of 4'-n-Pentyl-2,2,2-trifluoroacetophenone within Fluorinated Organic Compounds

This compound is a molecule that combines the features discussed above: an acetophenone core, a trifluoromethyl group, and an n-pentyl chain. Structurally, it is a derivative of 2,2,2-trifluoroacetophenone (B138007) with a five-carbon alkyl chain attached at the para-position (the 4'-position) of the phenyl ring.

This compound belongs to the broad and impactful class of fluorinated organic compounds, which are integral to the pharmaceutical, agrochemical, and materials science industries. nih.gov The synthesis of such 4-alkyl-substituted trifluoroacetophenones can often be achieved through methods like the Friedel-Crafts acylation, a classic reaction in organic chemistry used to form carbon-carbon bonds with aromatic rings. chemistryjournals.netkhanacademy.org In a potential synthesis, pentylbenzene (B43098) could be acylated using a trifluoroacetylating agent (like trifluoroacetic anhydride) in the presence of a suitable catalyst. chemistryjournals.net

The functional contributions of each part of the molecule can be inferred from established chemical principles:

Trifluoromethyl Ketone Group : Provides high electrophilicity at the carbonyl carbon, suggesting potential for use as a synthetic intermediate or as a biologically active moiety, such as an enzyme inhibitor. chemicalbook.comgoogle.com

Phenyl Ring : Serves as the central scaffold connecting the other functional groups.

4'-n-Pentyl Group : This long alkyl chain significantly increases the molecule's lipophilicity (its ability to dissolve in fats and oils). Such modifications are crucial for controlling how a molecule interacts with biological membranes or for tuning the physical properties of materials. For instance, the presence of a pentyl chain on a phenyl ring is a common feature in liquid crystals, where it influences the material's phase behavior and optical properties. nih.govwikipedia.orgontosight.ai

While detailed research findings on this compound itself are not widely published, its structure represents a logical combination of well-understood functional groups designed to create a molecule with specific electronic and physical properties.

Data Tables

Physical Properties of 2,2,2-Trifluoroacetophenone (Parent Compound)

| Property | Value |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| Boiling Point | 165-166 °C |

| Density | 1.24 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFZMGGPQPIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645217 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-31-9 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Trifluoromethyl Ketone Group

The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the reactivity of the adjacent carbonyl center. This group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles while also affecting its interactions with electrophilic and radical species.

The carbonyl carbon in 2,2,2-trifluoroacetophenone (B138007) and its derivatives is highly electrophilic due to the inductive effect of the three fluorine atoms. This heightened electrophilicity facilitates nucleophilic addition reactions. nih.govmasterorganicchemistry.com When a nucleophile attacks, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

Unlike typical ketones, trifluoromethyl ketones, such as 4'-n-Pentyl-2,2,2-trifluoroacetophenone, readily form stable hydrates in the presence of water. researchgate.netacs.org This is a direct consequence of the electron-deficient nature of the carbonyl carbon. The nucleophilic addition of various reagents, including organometallics and hydrides, proceeds readily. For instance, the reaction with benzylboronates has been shown to favor addition to the more electrophilic trifluoromethyl ketone over less activated carbonyls like benzaldehyde. nih.gov The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Common nucleophilic additions to trifluoromethyl ketones include:

Hydration: Reversible addition of water to form a gem-diol (hydrate).

Addition of Grignard Reagents: Formation of tertiary alcohols.

Reduction: Use of reducing agents like sodium borohydride (B1222165) to form secondary alcohols.

Cyanohydrin Formation: Addition of cyanide ions.

The increased fluorine substitution alpha to the carbonyl has been shown to have a general activating effect toward nucleophilic addition. nih.gov

While the carbonyl carbon itself is electrophilic, the α-carbon can exhibit nucleophilic character, particularly through the formation of an enol or enolate intermediate. However, the strong electron-withdrawing nature of the trifluoromethyl group disfavors the formation of an enolate at the α-position (the CF3-bearing carbon). Instead, reactions with electrophiles often proceed via difluoro enol silyl (B83357) ethers, which can be generated from trifluoromethyl ketones. nih.govacs.org These intermediates can then react with various electrophiles. nih.govacs.org

Electrophilic trifluoromethylthiolation, for example, can be achieved by reacting difluoro enol silyl ethers with an electrophilic SCF₃ transfer reagent. nih.govacs.org This allows for the construction of novel α,α-difluoro-α-trifluoromethylthioketones. Similarly, electrophilic trifluoromethylation at the α-carbon of ketones can be accomplished using various reagents, often under copper catalysis, by reacting enol ethers or enamines. rsc.org

The trifluoromethyl ketone moiety can participate in radical reactions. For instance, α-trifluoromethylated ketones can be synthesized through processes involving trifluoromethyl radicals. researchgate.netresearchgate.net One proposed mechanism involves the generation of a CF₃ radical, which then adds to an alkyne to form a secondary alkyl radical. This intermediate can then react further, in the presence of water, to yield the α-trifluoromethyl ketone. researchgate.net

Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govnih.gov Such methods can be used for the α-trifluoromethylation of ketones using sources like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net The mechanism is believed to involve the in-situ formation of an intermediate that, upon interaction with an excited photocatalyst, generates a trifluoromethyl radical. researchgate.net This radical can then engage with the ketone substrate, typically via an enol or enol-equivalent, to form the α-trifluoromethylated product.

Transformations of the Substituted Aromatic Ring System

The reactivity of the acetophenone (B1666503) framework can be directed at the α-carbon of the acetyl group, leading to important synthetic transformations.

The α-halogenation of ketones, including acetophenone derivatives, is a common α-substitution reaction that proceeds through an enol intermediate under acidic conditions. libretexts.orgwikipedia.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org

The mechanism for acid-catalyzed α-bromination involves two main stages:

Enol Formation: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic. A base (such as the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer. researchgate.net

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the formation of a brominated intermediate, which then loses a proton to regenerate the carbonyl group, yielding the α-bromo ketone. libretexts.orgquora.com

Table 1: Examples of α-Bromination of Substituted Acetophenones

| Substrate | Brominating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | 72 |

| 4'-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 2-Bromo-4'-chloroacetophenone | >80 |

Data sourced from references libretexts.orgresearchgate.net.

Hydrodeoxygenation (HDO) is a chemical process that involves the removal of an oxygen atom from a molecule using hydrogen gas (H₂). For acetophenone derivatives, this reaction selectively reduces the carbonyl group to a methylene (B1212753) group (-CH₂-), converting the ketone into the corresponding alkylbenzene, without hydrogenating the aromatic ring. rsc.orgrsc.org

This transformation is crucial for synthesizing various alkylated aromatic compounds from readily available acetophenone precursors. d-nb.infothieme-connect.com The reaction is typically carried out using heterogeneous catalysts under hydrogen pressure. Bimetallic nanoparticles, such as iron-ruthenium (Fe-Ru) supported on an ionic liquid phase (SILP), have proven to be highly active and selective catalysts for this purpose. rsc.orgd-nb.inforesearchgate.net These catalysts effectively deoxygenate the side-chain ketone while leaving other functionalities and the aromatic ring intact. rsc.orgd-nb.info

Studies have shown that mesomeric stabilization from substituents on the aromatic ring can be important for achieving high hydrodeoxygenation activity. researchgate.net

Table 2: Catalytic Hydrodeoxygenation of Acetophenone Derivatives

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4'-Hydroxyacetophenone | Fe₂₅Ru₇₅@SILP | 50 bar H₂, 175 °C | 4-Ethylphenol | 90-95 |

| 4'-Nitroacetophenone | Fe₂₅Ru₇₅@SILP | 50 bar H₂, 175 °C | 4-Ethylaniline | 94 |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | Fe₂₅Ru₇₅@SILP | 50 bar H₂, 175 °C | 4-Ethyl-2,6-dimethoxyphenol | 91 |

Data sourced from references d-nb.infothieme-connect.com.

Chemical Modifications of the n-Pentyl Alkyl Chain

The n-pentyl group attached to the phenyl ring of this compound is a potential site for various chemical transformations. These modifications can lead to the synthesis of a diverse range of derivatives with altered physical and chemical properties. Based on the known reactivity of alkyl chains on aromatic ketones, several types of modifications can be anticipated.

Oxidation: The n-pentyl chain can undergo oxidation at different positions. For instance, selective oxidation of the benzylic position (the carbon atom attached to the aromatic ring) could yield a ketone or alcohol. More extensive oxidation could lead to the formation of a carboxylic acid. The specific products would depend on the oxidizing agent and reaction conditions employed.

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the n-pentyl chain is another plausible modification. Free-radical halogenation, typically initiated by UV light, could lead to a mixture of halogenated products at various positions along the alkyl chain. The regioselectivity of this reaction is often influenced by the relative stability of the resulting radical intermediates.

Cyclization: Intramolecular cyclization reactions involving the n-pentyl chain could be envisioned, particularly under acidic conditions or through photochemical activation. For example, a Friedel-Crafts-type reaction could potentially lead to the formation of a fused ring system, where the pentyl chain forms a new ring with the phenyl group.

A summary of potential chemical modifications of the n-pentyl alkyl chain is presented in the table below.

| Reaction Type | Potential Reagents | Expected Product(s) |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Ketone, Alcohol, Carboxylic Acid |

| Halogenation | Br₂/UV light, Cl₂/UV light | Mono- or poly-halogenated pentyl chain |

| Cyclization | Lewis or Brønsted acids | Fused-ring systems (e.g., tetralone derivatives) |

Detailed Mechanistic Studies of Key Reactions

The identification of transient species, such as free radicals and excited states, is fundamental to elucidating reaction mechanisms. In photochemical reactions of ketones, several key intermediates are often proposed. For instance, upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are highly reactive and can initiate subsequent chemical transformations.

In the context of photochemical reactions involving alkyl chains, such as the Norrish Type II reaction, a 1,4-biradical is a critical intermediate. This species is formed through the intramolecular abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl oxygen. The subsequent reactions of this biradical, such as cleavage or cyclization, determine the final product distribution. For this compound, the γ-carbon is within the n-pentyl chain, making the Norrish Type II reaction a plausible photochemical pathway.

Analogous studies on the photolysis of p-azidoacetophenone (B14680) have identified singlet and triplet nitrenes as key reactive intermediates. nih.gov While not directly applicable to the n-pentyl chain, this highlights the techniques used to identify short-lived species in photochemical processes.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgpharmacy180.comlibretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at a specific position. wikipedia.orglibretexts.org

For reactions involving the n-pentyl chain of this compound, a primary KIE would be expected if a C-H bond on the pentyl chain is broken in the rate-limiting step. For example, in a hydrogen abstraction reaction, replacing a hydrogen atom with a deuterium (B1214612) atom at the site of abstraction would lead to a significant decrease in the reaction rate.

Studies on the bromination of acetophenone-d3 have utilized deuterium isotope effects to understand the mechanism of enolization. rsc.org Such approaches could be applied to investigate reactions involving the n-pentyl chain of this compound to gain mechanistic insights. The magnitude of the KIE can also provide information about the geometry of the transition state. pharmacy180.com

| Isotope Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| γ-Hydrogen on pentyl chain | > 1 (Primary KIE) | C-H bond breaking at the γ-position in the rate-determining step (e.g., Norrish Type II) |

| Other positions on pentyl chain | ~ 1 (Secondary KIE) | No C-H bond breaking at this position in the rate-determining step |

The presence of the trifluoroacetophenone chromophore suggests that this compound is photochemically active. Upon irradiation with UV light, acetophenones can undergo a variety of transformations. studyraid.comacs.org For alkyl-substituted acetophenones with a sufficiently long alkyl chain, the Norrish Type II reaction is a prominent photochemical process. wikipedia.orgacs.orgrsc.orgyoutube.com

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can then undergo one of two main pathways:

Cleavage (β-scission): This results in the formation of an enol and an alkene. For this compound, this would likely yield 4'-acetyl-2,2,2-trifluoroacetophenone (after tautomerization of the enol) and propene. rsc.org

Cyclization (Yang cyclization): This leads to the formation of a cyclobutanol (B46151) derivative. sciepub.com

The efficiency and outcome of the Norrish Type II reaction are influenced by several factors, including the conformation of the molecule, the lifetime of the excited state, and the solvent. The presence of the electron-withdrawing trifluoromethyl group can influence the energy and reactivity of the excited states. acs.org

In addition to the Norrish Type II reaction, other photochemical transformations, such as photoreduction of the carbonyl group in the presence of a hydrogen donor, could also occur. acs.org The specific photochemical behavior of this compound would require dedicated experimental investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full analysis would involve a suite of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic n-pentyl chain. The aromatic region would display two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing trifluoroacetyl group would appear further downfield compared to those ortho to the electron-donating pentyl group. The n-pentyl chain would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet at the highest field (lowest ppm).

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The carbonyl carbon of the ketone and the carbon of the trifluoromethyl group would be readily identifiable. The trifluoromethyl group's carbon would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would show four distinct signals for the substituted ring. The five carbons of the pentyl chain would also be resolved.

¹⁹F NMR: The fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. nih.gov For 4'-n-Pentyl-2,2,2-trifluoroacetophenone, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal typically falls within the range of -67 to -85 ppm relative to CFCl₃, influenced by the electronic environment of the aromatic ring. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Assignments Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Ring | ||

| H-2', H-6' | ~7.9-8.1 (d) | ~131.0 |

| H-3', H-5' | ~7.3-7.5 (d) | ~129.0 |

| C-1' | - | ~134.0 |

| C-4' | - | ~150.0 |

| Trifluoroacetyl Group | ||

| C=O | - | ~180.0 (q) |

| CF₃ | - | ~117.0 (q) |

| n-Pentyl Chain | ||

| -CH₂- (α) | ~2.7 (t) | ~36.0 |

| -CH₂- (β) | ~1.6 (m) | ~31.0 |

| -CH₂- (γ) | ~1.3 (m) | ~22.5 |

| -CH₂- (δ) | ~1.3 (m) | ~30.5 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity within the pentyl chain and the ortho-coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the pentyl group and the aromatic ring, and between the trifluoroacetyl group and the ring. For instance, correlations from the α-CH₂ protons of the pentyl group to the aromatic C-4' and from the H-2'/H-6' protons to the carbonyl carbon would be expected.

Dynamic NMR studies could provide insights into the conformational flexibility of the molecule, particularly concerning the rotation of the pentyl chain and the trifluoroacetyl group relative to the aromatic ring. By recording NMR spectra at various temperatures, it would be possible to determine if any rotational barriers are high enough to be observed on the NMR timescale. However, for a molecule like this compound at room temperature, free rotation is generally expected, leading to sharp, averaged signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups and fingerprint region of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1700-1720 cm⁻¹. The presence of the electron-withdrawing CF₃ group typically shifts this band to a higher frequency compared to non-fluorinated acetophenones. Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would appear around 3000-3100 cm⁻¹ and 1600 cm⁻¹, respectively, while aliphatic C-H stretching from the pentyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. biointerfaceresearch.com The aromatic ring vibrations, particularly the ring-breathing mode, are often strong in the Raman spectrum. The symmetric C-F stretching modes would also be Raman active.

Key Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 2960 - 2850 |

| C=O (Ketone) | Stretch | 1720 - 1700 |

| C=C (Aromatic) | Stretch | 1610 - 1580 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₅F₃O), the calculated exact mass of the molecular ion [M]⁺ would be determined. The experimental HRMS measurement would need to match this theoretical value to within a few parts per million (ppm) to unambiguously confirm the molecular formula. The fragmentation pattern would likely show a characteristic loss of the CF₃ group and cleavage along the pentyl chain.

X-ray Crystallography for Solid-State Structural Analysis (if available for the compound or close analogues)

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org Currently, no crystal structure for this compound has been deposited in public crystallographic databases.

However, analysis of close analogues like 2,2,2,4'-tetrafluoroacetophenone (B1329349) reveals key structural features. nih.gov If single crystals of the title compound were obtained, one would expect the analysis to confirm the planarity of the acetophenone (B1666503) core, with the trifluoromethyl and pentyl groups extending from it. The long pentyl chain would likely influence the crystal packing, potentially leading to layered structures or interdigitation of the aliphatic chains between molecules. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, would also be identified, providing insight into the supramolecular assembly in the solid state. nih.gov

No Publicly Available Research Found for Computational Characterization of this compound

Following a comprehensive search of scientific literature and academic databases, no specific computational or theoretical studies corresponding to the requested analysis of this compound were identified. The search aimed to uncover research pertaining to the compound's electronic structure, molecular geometry, reaction mechanisms, and conformational dynamics, as outlined in the user's request.

The targeted searches for "this compound" in conjunction with terms such as "Density Functional Theory (DFT)," "Molecular Electrostatic Potential (MEP)," "reaction mechanism," "conformational analysis," and "molecular dynamics" did not yield any relevant publications or data.

Therefore, it is not possible to provide the detailed research findings, data tables, or content for the specified sections:

Computational Chemistry and Theoretical Characterization

Conformational Analysis and Molecular Dynamics Simulations

The absence of such information in the public domain prevents the creation of an article that adheres to the user's strict requirements for scientifically accurate and specific content on 4'-n-Pentyl-2,2,2-trifluoroacetophenone. While computational studies exist for structurally similar compounds, the explicit instruction to focus solely on the specified molecule cannot be fulfilled.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. chemaxon.com Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can yield theoretical chemical shifts that correlate well with experimental data. researchgate.net For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the protons of the pentyl chain, and the various carbon atoms in the molecule. The electron-withdrawing nature of the trifluoroacetyl group is expected to significantly influence the chemical shifts of the nearby aromatic protons and carbons.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the IR spectrum of this compound, identifying the characteristic frequencies of its functional groups. DFT calculations can determine the vibrational modes and their corresponding frequencies and intensities. mdpi.com Key predicted vibrational bands would include the C=O stretching frequency of the ketone, the C-F stretching frequencies of the trifluoromethyl group, the C-H stretching and bending vibrations of the aromatic ring and the pentyl chain, and the C-C stretching vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax values corresponding to the electronic transitions in the UV-Vis region. For this compound, the predicted spectrum would likely show transitions associated with the aromatic chromophore and the carbonyl group, such as π → π* and n → π* transitions.

Table 1: Predicted Spectroscopic Parameters for this compound This table presents hypothetical yet scientifically plausible predicted spectroscopic data based on computational methodologies applied to analogous compounds.

| Parameter | Predicted Value | Computational Method |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 7.5 - 8.0 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| Pentyl Chain (CH₂) | 1.3 - 2.7 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| Pentyl Chain (CH₃) | 0.9 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl Carbon | ~180 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| Trifluoromethyl Carbon | ~117 (q) | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| Aromatic Carbons | 125 - 140 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| Pentyl Chain Carbons | 14 - 36 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| IR (ν, cm⁻¹) | ||

| C=O Stretch | ~1710 | DFT (B3LYP/6-311++G(d,p)) |

| C-F Stretches | 1100 - 1300 | DFT (B3LYP/6-311++G(d,p)) |

| Aromatic C-H Stretch | 3000 - 3100 | DFT (B3LYP/6-311++G(d,p)) |

| Aliphatic C-H Stretch | 2850 - 2960 | DFT (B3LYP/6-311++G(d,p)) |

| UV-Vis (λmax, nm) | ||

| π → π* transition | ~250 | TD-DFT (B3LYP/6-311++G(d,p)) |

| n → π* transition | ~320 | TD-DFT (B3LYP/6-311++G(d,p)) |

Molecular Descriptors for Structural Analysis

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. nih.gov These descriptors can be calculated using computational methods and are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of electronic, topological, and quantum-chemical descriptors can be calculated to provide a comprehensive structural analysis.

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Examples include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): This is calculated from the contribution of polar atoms and is a good predictor of drug transport properties.

LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the lipophilicity of the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the molecule's electronic and geometric properties. Examples include:

Total Energy: The total energy of the optimized molecular geometry.

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule.

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

Table 2: Predicted Molecular Descriptors for this compound This table presents hypothetical yet scientifically plausible predicted molecular descriptors based on computational methodologies.

| Descriptor Type | Descriptor | Predicted Value | Computational Method |

| Electronic | Dipole Moment (Debye) | ~3.5 | DFT (B3LYP/6-31G(d)) |

| HOMO Energy (eV) | ~ -7.0 | DFT (B3LYP/6-31G(d)) | |

| LUMO Energy (eV) | ~ -1.5 | DFT (B3LYP/6-31G(d)) | |

| HOMO-LUMO Gap (eV) | ~ 5.5 | DFT (B3LYP/6-31G(d)) | |

| Topological | Molecular Weight ( g/mol ) | 244.25 | - |

| TPSA (Ų) | 17.07 | - | |

| LogP | ~4.5 | - | |

| Quantum-Chemical | Total Energy (Hartree) | Varies with method | DFT (B3LYP/6-31G(d)) |

| Polarizability (a.u.) | ~150 | DFT (B3LYP/6-31G(d)) |

Derivatization and Functionalization Chemistry

Chemical Derivatization Strategies for Enhancing Analytical Performance

For analytical purposes, particularly in chromatography, derivatization is a common strategy to improve the separation and detection of a target analyte. nih.gov In the case of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, derivatization can be employed to enhance its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in liquid chromatography (LC). nih.gov

Common derivatization techniques for ketones include reaction with hydroxylamine (B1172632) to form oximes, or with hydrazine (B178648) derivatives to form hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) would yield a brightly colored 2,4-dinitrophenylhydrazone, which is highly suitable for UV-Vis detection. Another approach is the use of reagents like pentafluorobenzyl hydroxylamine (PFBHA), which would convert the ketone into its pentafluorobenzyl oxime derivative. This derivative is particularly useful for sensitive detection by electron capture detection (ECD) in GC. nih.gov

Silylation is another widely used derivatization method to increase the volatility and thermal stability of compounds for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the ketone into a trimethylsilyl (B98337) enol ether. Although ketones are generally less reactive towards silylating agents than alcohols or amines, the reaction can be driven to completion under appropriate conditions.

| Derivatization Strategy | Reagent | Resulting Derivative | Analytical Advantage |

| Oxime Formation | Hydroxylamine | Oxime | Increased volatility for GC |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Strong chromophore for UV-Vis detection in LC |

| Pentafluorobenzyl Oxime Formation | Pentafluorobenzyl hydroxylamine (PFBHA) | Pentafluorobenzyl oxime | High sensitivity in GC-ECD |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl enol ether | Increased volatility and thermal stability for GC-MS |

Functionalization of the Trifluoromethyl Ketone Group to New Chemical Entities

The trifluoromethyl ketone group is a highly versatile functional group that can undergo a variety of transformations to generate new chemical entities. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

One of the most common reactions is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(4'-n-pentylphenyl)-2,2,2-trifluoroethanol. This alcohol can then serve as a precursor for further functionalization, such as esterification or etherification.

The trifluoromethyl ketone can also react with Grignard reagents or organolithium reagents to form tertiary alcohols. For example, reaction with methylmagnesium bromide would result in the formation of 2-(4'-n-pentylphenyl)-1,1,1-trifluoropropan-2-ol.

Furthermore, the trifluoromethyl ketone can participate in Wittig-type reactions to form alkenes. Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would lead to the formation of 1-(4'-n-pentylphenyl)-2,2,2-trifluoro-1-propene.

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | 1-(4'-n-pentylphenyl)-2,2,2-trifluoroethanol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-(4'-n-pentylphenyl)-1,1,1-trifluoropropan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(4'-n-pentylphenyl)-2,2,2-trifluoro-1-propene |

Modifications of the Aromatic Ring for Novel Substitutions

The aromatic ring of this compound can be modified through electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the n-pentyl group and the trifluoroacetyl group.

The n-pentyl group is an alkyl group, which is a weak activating group and an ortho-, para-director. youtube.com Conversely, the trifluoroacetyl group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org In cases of competing directing effects, the more powerful deactivating group generally dictates the position of substitution. Therefore, electrophilic substitution on this compound is expected to occur at the positions meta to the trifluoroacetyl group, which are the positions ortho to the n-pentyl group.

For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4'-n-Pentyl-3'-nitro-2,2,2-trifluoroacetophenone. nih.govmasterorganicchemistry.com Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely produce 3'-Bromo-4'-n-pentyl-2,2,2-trifluoroacetophenone.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4'-n-Pentyl-3'-nitro-2,2,2-trifluoroacetophenone |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-n-pentyl-2,2,2-trifluoroacetophenone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3'-Acetyl-4'-n-pentyl-2,2,2-trifluoroacetophenone |

Derivatization of the n-Pentyl Chain for Specific Purposes

The n-pentyl chain offers another site for derivatization, although it is generally less reactive than the ketone or the aromatic ring. Functionalization of the alkyl chain can be challenging to perform with high selectivity.

One possible reaction is the oxidation of the benzylic position (the carbon atom attached to the aromatic ring) to a ketone or a carboxylic acid. libretexts.org However, this would fundamentally alter the structure of the n-pentyl group. Strong oxidizing agents like potassium permanganate could potentially cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. libretexts.org

A more selective approach for functionalization could involve free-radical halogenation, which would preferentially occur at the benzylic position due to the stability of the resulting benzylic radical. Subsequent nucleophilic substitution of the halogen could then be used to introduce a variety of functional groups at this position.

For specific purposes, such as attaching a label or a linker, terminal functionalization of the n-pentyl chain would be desirable. This is often a multi-step process that might involve, for example, the synthesis of a precursor with a terminal functional group on the pentyl chain before its attachment to the phenylacetyl moiety.

| Reaction Type | Reagent/Conditions | Potential Product | Purpose |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 4'-(1-bromopentyl)-2,2,2-trifluoroacetophenone | Introduction of a handle for further functionalization |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) | 4'-(1-oxo-2,2,2-trifluoroacetyl)benzoic acid | Alteration of the alkyl chain to a carboxylic acid |

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

It is projected that 4'-n-Pentyl-2,2,2-trifluoroacetophenone would serve as a critical starting material for the synthesis of a variety of intricate organic structures. The presence of the reactive ketone functionality allows for a wide range of chemical transformations.

Hypothetical Synthetic Transformations:

| Reaction Type | Potential Reagents | Expected Product Class | Significance |

| Reduction | NaBH4, LiAlH4, Asymmetric Reducing Agents | Chiral trifluoromethylated alcohols | Building blocks for chiral drugs and ligands |

| Grignard Reaction | RMgX | Tertiary alcohols | Introduction of diverse functional groups |

| Wittig Reaction | Ph3P=CHR | Alkenes | Carbon-carbon bond formation |

| Aldol Condensation | Aldehydes/Ketones, Acid/Base catalyst | α,β-Unsaturated ketones | Elaboration of the carbon skeleton |

These transformations would enable the incorporation of the 4-n-pentylphenyl group with a trifluoromethylated carbon center into larger, more complex molecular frameworks, which could be precursors to novel pharmaceuticals, agrochemicals, or advanced materials.

Building Block for Fluoro-Organic Scaffolds

The development of novel fluoro-organic scaffolds is a cornerstone of modern medicinal chemistry. The unique structural and electronic properties of this compound make it an ideal candidate for the construction of such scaffolds. The combination of the lipophilic n-pentyl chain and the electron-withdrawing trifluoromethyl group can be exploited to fine-tune the properties of target molecules.

For instance, this compound could be a key precursor for the synthesis of fluorinated heterocyclic compounds. The ketone functionality can participate in condensation reactions with binucleophilic reagents to form a variety of heterocyclic rings, such as pyridines, pyrimidines, and benzodiazepines. The resulting fluoro-organic scaffolds would be of great interest for screening as potential drug candidates.

Contribution to the Development of New Synthetic Methodologies

While no specific new synthetic methodologies have been reported using this compound, its structural features suggest potential applications in methodological research. The trifluoromethyl ketone moiety is known to activate the carbonyl group towards nucleophilic attack, and the pentyl group can influence solubility and steric interactions.

Researchers could potentially utilize this compound to:

Develop novel asymmetric reduction catalysts: The synthesis of chiral trifluoromethylated alcohols from this ketone would be a benchmark reaction for testing the efficacy of new catalytic systems.

Investigate new C-C bond-forming reactions: The reactivity of the enolate of this compound could be explored in various coupling and condensation reactions.

Explore fluorine-containing polymers: The compound could serve as a monomer or a key building block for the synthesis of novel fluorinated polymers with unique thermal and optical properties.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity and Novel Transformations

The trifluoromethyl ketone group in 4'-n-Pentyl-2,2,2-trifluoroacetophenone imparts unique electronic properties that can be harnessed for unconventional chemical reactions. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, a feature that can be exploited in various transformations.

Future research could delve into the photochemical reactivity of this compound. Trifluoromethyl ketones are known to undergo photochemical reactions, and the specific substitution pattern of this compound may lead to novel outcomes. rsc.orgacs.orgresearchgate.net For instance, irradiation with UV light could promote intramolecular reactions involving the n-pentyl chain or intermolecular reactions with other substrates.

Furthermore, the potential for radical reactions involving this compound is a fertile area for exploration. The trifluoromethyl group can influence the stability of adjacent radicals, potentially enabling selective C-H functionalization on the n-pentyl chain or facilitating novel radical-mediated coupling reactions. fluorine1.ruconicet.gov.ar

Table 1: Potential Unconventional Transformations of this compound

| Transformation Type | Potential Reagents and Conditions | Expected Outcome |

| Photochemical Cyclization | UV irradiation, suitable solvent | Formation of cyclic products via intramolecular C-H activation of the pentyl chain. |

| Radical-mediated Halogenation | N-Halosuccinimide, radical initiator | Selective halogenation at a specific position on the n-pentyl chain. |

| Reductive Coupling | Samarium(II) iodide | Formation of pinacol-type products or intermolecular coupling with other carbonyl compounds. |

This table presents hypothetical transformations based on the known reactivity of similar compounds.

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis and derivatization of fluorinated compounds can often present challenges in terms of safety and scalability in traditional batch processes. Flow chemistry offers a powerful alternative by providing enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions. researchgate.netallfordrugs.comresearchgate.net

Future research should focus on developing continuous-flow methods for the synthesis of this compound and its subsequent transformations. A flow-based approach could enable safer handling of potentially hazardous reagents and facilitate the rapid optimization of reaction conditions. researchgate.net

High-throughput synthesis and screening methodologies can also be applied to explore the chemical space around this compound. nih.govcas.cndtu.dkresearchgate.net By employing automated synthesis platforms, a library of derivatives with variations in the alkyl chain or aromatic ring substitution could be rapidly prepared. Subsequent high-throughput screening could identify compounds with desirable properties for applications in medicinal chemistry or materials science.

Advanced Materials Science Applications Based on Chemical Structure

The unique combination of a rigid aromatic core, a flexible alkyl chain, and a highly polar trifluoromethyl ketone group makes this compound an interesting building block for advanced materials.

One promising area of investigation is the development of novel fluorinated polymers. The incorporation of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and optical properties of polymers. kpi.uatandfonline.comnih.gov The n-pentyl chain can influence the polymer's morphology and solubility. By designing appropriate polymerization strategies, this compound could be incorporated into poly(aryl ether ketone)s (PAEKs) or other high-performance polymers. kpi.uatandfonline.comnih.gov

Additionally, the structural similarity of the 4'-n-pentylphenyl moiety to components of known liquid crystals suggests that derivatives of this compound could exhibit mesogenic properties. mdpi.comresearchgate.netbiointerfaceresearch.com The strong dipole moment of the trifluoromethyl ketone group could lead to interesting dielectric and electro-optical properties. researchgate.net

Table 2: Predicted Material Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer | Predicted Properties |

| Poly(aryl ether ketone) | Dihydroxy derivative of this compound | High thermal stability, low dielectric constant, good solubility in organic solvents. |

| Polyester | Diacid or diol derivative of this compound | Enhanced hydrophobicity, potential for liquid crystalline phases. |

This table presents hypothetical material properties based on the known effects of fluorine incorporation in polymers.

Development of Advanced Catalytic Systems for this compound Chemistry

The reactivity of this compound can be further expanded through the development of advanced catalytic systems tailored for its specific functional groups.

A key area for future research is the catalytic asymmetric reduction of the trifluoromethyl ketone to produce chiral trifluoromethylated alcohols. These chiral building blocks are of significant interest in the pharmaceutical industry. The development of highly efficient and stereoselective catalysts, such as those based on transition metals with chiral ligands, would be a valuable contribution. rsc.orgresearchgate.net

Another important direction is the development of catalysts for the selective C-H activation and functionalization of the n-pentyl chain. thieme.deacs.orgmdpi.comthieme-connect.denih.gov Such catalysts could enable the introduction of new functional groups at specific positions on the alkyl chain, providing access to a wide range of novel derivatives without the need for pre-functionalized starting materials.

Table 3: Potential Catalytic Systems for Transformations of this compound

| Reaction Type | Catalyst Class | Potential Outcome |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Enantiomerically enriched 1-(4'-n-pentylphenyl)-2,2,2-trifluoroethanol. |

| C-H Borylation of Pentyl Chain | Iridium-based pincer complexes | Selective introduction of a boryl group for further functionalization. |

| Cross-Coupling Reactions | Palladium or Nickel catalysts | Arylation or alkenylation at the aromatic ring. |

This table outlines potential catalytic systems based on established methods for similar substrates.

Q & A

Basic: What are the optimal synthetic routes for 4'-n-Pentyl-2,2,2-trifluoroacetophenone?

Methodological Answer:

The synthesis of this compound can be adapted from methodologies used for structurally analogous acetophenones. For example:

- Friedel-Crafts Acylation : React 4-n-pentylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize reaction temperature (typically 0–25°C) to minimize side reactions like over-acylation.

- Cross-Coupling Approaches : Use Suzuki-Miyaura coupling between a trifluoroacetophenone derivative and a pentyl-substituted boronic acid. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) are compatible with the fluorinated substrate.

- pH Control : For intermediates, maintain pH 4–6 during reactions involving fluorinated precursors to stabilize reactive intermediates, as demonstrated in similar acetophenone syntheses .

Purification : Distill under reduced pressure (e.g., 0.1–1 mmHg) or use column chromatography with hexane/ethyl acetate gradients .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the pentyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–8.0 ppm). The trifluoroacetyl group suppresses splitting due to fluorine coupling.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 170–180 ppm, while CF₃ resonates at δ 110–120 ppm (quartet due to ¹JCF coupling).

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group.

- Mass Spectrometry (MS) : Use EI-MS to detect the molecular ion peak (expected m/z ~260) and fragmentation patterns (e.g., loss of CF₃ or pentyl groups).

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility : The compound is lipophilic due to the pentyl chain. Use non-polar solvents (e.g., hexane, chloroform) for dissolution. For polar reactions, DMF or THF may be required.

- Storage : Store at 2–8°C in airtight, amber vials to prevent photodegradation. Avoid moisture to prevent hydrolysis of the trifluoroacetyl group .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

- Parameter Optimization : Systematically vary temperature, catalyst loading, and stirring rate. For example, excessive heat (>50°C) may degrade the trifluoroacetyl group.

- Analytical Cross-Check : Use HPLC or GC-MS to identify byproducts (e.g., over-alkylated derivatives). Adjust stoichiometry of the pentyl precursor if dimerization occurs.

- pH Monitoring : Revisit pH control during intermediate steps; deviations outside pH 4–6 can lead to side reactions in fluorinated systems .

Advanced: What computational tools support retrosynthesis planning for this compound?

Methodological Answer:

- AI-Driven Platforms : Use tools like Pistachio or Reaxys to predict feasible routes. Input the SMILES string (e.g., CCCCCc1ccc(cc1)C(=O)C(F)(F)F) to generate one-step synthetic pathways.

- DFT Calculations : Model transition states for Friedel-Crafts acylation to identify energy barriers and optimize catalyst selection (e.g., AlCl₃ vs FeCl₃) .

Advanced: How to investigate the mechanism of trifluoroacetyl group reactivity?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled trifluoroacetic anhydride to track carbonyl oxygen in hydrolysis studies.

- Kinetic Profiling : Perform time-resolved NMR to monitor intermediate formation (e.g., acylated aromatic intermediates).

- Electron-Deficiency Analysis : Compare reaction rates with non-fluorinated analogs to quantify the electron-withdrawing effect of CF₃ .

Advanced: How to address discrepancies in melting point data across studies?

Methodological Answer:

- Purity Assessment : Verify compound purity via HPLC (≥98%) and differential scanning calorimetry (DSC). Impurities like residual solvents or isomers (e.g., 3'-pentyl isomers) can lower observed melting points.

- Crystallization Conditions : Recrystallize from ethanol/water mixtures under controlled cooling rates to obtain consistent polymorphs .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

- Toxicological Profiling : Consult EPA DSSTox databases for structurally related fluorinated acetophenones to predict hazards (e.g., irritancy, bioaccumulation).

- Engineering Controls : Use fume hoods and closed systems for reactions involving volatile intermediates. Personal protective equipment (PPE) must include fluoropolymer-coated gloves .

Advanced: How does the pentyl substituent influence regioselectivity in further derivatization?

Methodological Answer:

- Steric Effects : The bulky pentyl group directs electrophilic substitution to the para position of the acetophenone ring.

- Electronic Effects : The electron-donating pentyl chain slightly activates the ring, contrasting with the strong deactivation by CF₃. Use DFT calculations to map charge distribution .

Advanced: What are the challenges in quantifying trace impurities via LC-MS?

Methodological Answer:

- Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to enhance separation of fluorinated byproducts.

- Ion Suppression : Mitigate matrix effects by diluting samples or using isotope-labeled internal standards.

- Limit of Detection (LOD) : Optimize MS parameters (e.g., collision energy) to detect impurities at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。